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Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a

significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] This

document provides an in-depth overview of Osimertinib's chemical structure, physicochemical

and pharmacokinetic properties, mechanism of action, and the experimental protocols used for

its characterization.

Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[2] Its IUPAC name is N-(2-{--INVALID-

LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-

enamide.[3][4] The drug is administered as a mesylate salt.

Table 1: Physicochemical Properties of Osimertinib
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Property Value Reference

Chemical Formula C₂₈H₃₃N₇O₂

Molecular Weight 499.619 g/mol

CAS Number 1421373-65-0

Appearance Single crystalline solid

Solubility in Water 3.1 mg/mL (at 37°C)

pKa
9.5 (aliphatic amine), 4.4

(aniline)

Mechanism of Action
Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. EGFR is a crucial

transmembrane glycoprotein that regulates cellular processes like growth, proliferation, and

survival. In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation,

promoting uncontrolled cell division.

The core mechanism of Osimertinib involves its irreversible covalent binding to the cysteine-

797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This

binding is what makes it a third-generation inhibitor, as it is specifically designed to target the

T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR

TKIs.

A key feature of Osimertinib is its high selectivity for mutant EGFR (including sensitizing

mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over

wild-type EGFR. This selectivity helps to minimize off-target effects, thereby improving the

therapeutic window.

By inhibiting the activation of the EGFR, Osimertinib effectively blocks critical downstream

signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These

pathways are central to the regulation of cell proliferation and survival.
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EGFR Signaling Inhibition by Osimertinib

Pharmacokinetics and In Vitro Activity
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Osimertinib is metabolized primarily by CYP3A4 and CYP3A5. It has two active metabolites,

AZ5104 and AZ7550, which circulate at about 10% of the parent drug's concentration.

Table 2: Pharmacokinetic Parameters of Osimertinib

Parameter Value Reference

Bioavailability ~70%

Time to Cmax (Tmax) ~6 hours

Plasma Protein Binding Likely high

Apparent Volume of

Distribution (Vd/F)
986 L

Metabolism Hepatic (CYP3A4/5)

Elimination Half-life 48 hours

Excretion Feces (68%), Urine (14%)

Osimertinib demonstrates potent inhibitory activity against NSCLC cell lines with EGFR

mutations, while being significantly less active against wild-type EGFR lines.

Table 3: In Vitro IC₅₀ Values of Osimertinib in NSCLC Cell Lines

Cell Line
EGFR Mutation
Status

IC₅₀ (nM) Reference

PC-9 Exon 19 deletion 11

HCC827 Exon 19 deletion 12

H1975 L858R/T790M 15

A549 Wild-Type >10,000

H358 Wild-Type >10,000

Mechanisms of Resistance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Despite its efficacy, acquired resistance to Osimertinib can develop. These resistance

mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a

C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which

Osimertinib covalently binds, thereby preventing its inhibitory action.

EGFR-Independent: These "bypass" pathways involve the activation of alternative signaling

routes that promote tumor growth, even in the presence of EGFR inhibition. The most

frequently observed bypass mechanism is the amplification of the MET oncogene. Other

mechanisms include amplification of HER2 and activation of the RAS-MAPK pathway.

Osimertinib Treatment
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Logical Flow of Osimertinib Resistance

Experimental Protocols
The characterization of Osimertinib's activity relies on a variety of standardized experimental

methods.

In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against

purified wild-type and mutant EGFR kinase domains.

Methodology:

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type,

L858R, Exon 19 deletion, T790M) and a generic tyrosine kinase substrate (e.g., poly(Glu,

Tyr) 4:1) are prepared in a suitable kinase buffer.

Compound Dilution: Osimertinib is serially diluted to create a range of concentrations.

Kinase Reaction: The EGFR enzyme, substrate, and ATP are combined in the wells of a

microplate. The reaction is initiated by adding the Osimertinib dilutions.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes).

Detection: The level of substrate phosphorylation is quantified. This is often done using an

antibody-based method (e.g., ELISA) or by measuring ATP depletion using a luminescent

assay (e.g., Kinase-Glo®).

Data Analysis: The percentage of kinase inhibition is calculated for each Osimertinib

concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to

a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of Osimertinib on the viability of NSCLC cell lines harboring

different EGFR mutations.

Methodology:

Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The following day, the cell culture medium is replaced with fresh

medium containing serial dilutions of Osimertinib.
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Incubation: The cells are incubated with the compound for a specified period, typically 72

hours.

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a

thermostable luciferase and its substrate, is added to each well. This reagent lyses the cells

and generates a luminescent signal that is proportional to the amount of ATP present, which

is an indicator of the number of viable cells.

Data Analysis: The luminescent signal is read using a plate reader. The results are

normalized to untreated control cells to determine the percentage of cell viability. The IC₅₀ is

calculated from the resulting dose-response curve.

Preparation Incubation Analysis

1. Seed NSCLC cells
in 96-well plate

2. Treat cells with
serial dilutions of Osimertinib 3. Incubate for 72 hours 4. Add CellTiter-Glo® Reagent 5. Measure Luminescence 6. Calculate IC50
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Workflow for Cell Viability Assay

Conclusion
Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of

mutant EGFR, exemplifies the power of precision medicine in oncology. Its ability to overcome

the T790M resistance mutation has provided a critical therapeutic option for patients with

NSCLC. A thorough understanding of its chemical properties, pharmacokinetic profile, and the

molecular basis of both its efficacy and potential resistance mechanisms is essential for

ongoing research and the development of next-generation targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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